
Stearoyl Serotonin
Overview
Description
Stearoyl Serotonin is a hybrid molecule derived from serotonin and stearic acid. It is known for its role as an antagonist of the transient receptor potential vanilloid-type 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH). This compound has been studied for its potential in reducing both acute and chronic peripheral pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl Serotonin can be synthesized by the formal condensation of the carboxy group of stearic acid with the primary amino group of serotonin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1.1. Adaptation from Literature
The synthesis protocol is adapted from methods described by Reddy et al., which optimize reaction efficiency and yield. The reaction typically proceeds under mild conditions to preserve the bioactive properties of serotonin .
Biological Formation of Stearoyl Serotonin
In vivo, stearoyl-serotonin is endogenously produced in intestinal tissues, particularly in the jejunum and ileum. Its formation is influenced by enzymatic activity and dietary fatty acid composition .
Key Observations :
-
Enzymatic Acylation : Intestinal tissue incubations with serotonin show increased production of N-acyl serotonins, including stearoyl-serotonin.
-
Dietary Influence : Mice fed diets rich in specific fatty acids (e.g., fish oil) exhibit elevated levels of docosahexaenoyl- and eicosapentaenoyl-serotonin, indicating substrate availability drives product diversity .
Fatty Acid Type | Dietary Source | Impact on N-Acyl Serotonin Formation |
---|---|---|
Stearic Acid (C18:0) | Plant oils | Base-level production of stearoyl-serotonin |
Docosahexaenoic Acid (C22:6) | Fish oil | Elevated docosahexaenoyl-serotonin synthesis |
Eicosapentaenoic Acid (C20:5) | Fish oil | Increased eicosapentaenoyl-serotonin formation |
4.2. Biological Relevance
Scientific Research Applications
Pharmacological Applications
1.1 Modulation of Serotonin Transporter (SERT)
Stearoyl serotonin has been shown to interact with the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the brain. Research indicates that compounds like this compound can influence SERT activity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders. Specifically, studies have highlighted that the modulation of SERT can alter serotonin levels in the synaptic cleft, impacting mood regulation and behavior .
1.2 Development of Serotonin Reuptake Inhibitors
Given its interaction with SERT, this compound may serve as a lead compound for developing new serotonin reuptake inhibitors (SSRIs). These drugs are commonly prescribed for various psychiatric disorders. The ability of this compound to enhance or inhibit SERT activity could provide insights into designing more effective SSRIs with fewer side effects .
Neurobiological Research
2.1 Understanding Neurodevelopmental Disorders
Research involving SERT-deficient models has demonstrated that alterations in serotonin signaling are linked to neurodevelopmental disorders such as autism and obsessive-compulsive disorder (OCD). This compound's role in modulating SERT could help elucidate the underlying mechanisms of these conditions, paving the way for targeted therapies .
2.2 Impact on Cognitive Functions
Emerging studies suggest that serotonergic signaling plays a role in cognitive functions such as memory and learning. By influencing SERT activity, this compound may contribute to cognitive enhancements or impairments, warranting further investigation into its potential cognitive applications .
Metabolic Regulation
3.1 Role in Lipid Metabolism
Recent findings indicate that this compound may influence lipid metabolism and energy expenditure through its interactions with adipose tissue. Studies have shown that serotonin signaling can regulate lipid accumulation and thermogenesis in adipocytes, suggesting a potential role for this compound in obesity management .
3.2 Inhibition of Glucagon-like Peptide-1 Secretion
this compound has been reported to inhibit glucagon-like peptide-1 (GLP-1) secretion, which is involved in glucose metabolism and appetite regulation. This action suggests that this compound could be explored as a therapeutic agent for metabolic disorders such as type 2 diabetes .
Case Studies and Research Findings
Mechanism of Action
Stearoyl Serotonin exerts its effects primarily through the inhibition of the TRPV1 channel and FAAH. The TRPV1 channel is a nonselective cation channel that can be activated by various stimuli, including heat and capsaicin. By inhibiting this channel, this compound reduces the sensation of pain. Additionally, the inhibition of FAAH prevents the breakdown of fatty acid amides, leading to increased levels of these compounds, which have analgesic effects .
Comparison with Similar Compounds
N-arachidonoyl serotonin: Another hybrid molecule that acts as a dual antagonist of TRPV1 and FAAH.
N-palmitoyl serotonin: Similar in structure but with a palmitoyl group instead of a stearoyl group.
N-oleoyl serotonin: Contains an oleoyl group and exhibits similar biological activities.
Uniqueness: Stearoyl Serotonin is unique due to its specific combination of serotonin and stearic acid, which provides it with distinct physicochemical properties and biological activities. Its ability to inhibit both TRPV1 and FAAH makes it a valuable compound for pain management research .
Biological Activity
Stearoyl serotonin, a derivative of serotonin, is part of a class of compounds known as N-acyl serotonins. These compounds have garnered interest due to their potential biological activities, particularly in the gut and their implications for various physiological processes. This article explores the biological activity of this compound, including its mechanisms, effects on cellular functions, and implications for health.
Overview of this compound
This compound is formed through the acylation of serotonin with stearic acid. This modification alters the properties of serotonin, potentially enhancing its biological functions. Research has shown that N-acyl serotonins, including this compound, are present in the gastrointestinal tract and may play significant roles in modulating gut health and metabolic processes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Like serotonin, this compound may interact with various serotonin receptors (5-HT receptors), influencing neurotransmission and cellular signaling pathways.
- Modulation of Gut Hormones : Studies indicate that this compound can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism and appetite regulation .
- Fatty Acid Amide Hydrolase (FAAH) Activity : this compound has been shown to affect FAAH activity, which is crucial for the metabolism of fatty acid amides and may influence pain signaling and inflammation .
Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
Case Studies and Research Findings
- Formation in Intestinal Tissue : A study demonstrated that this compound is endogenously formed in the jejunum and ileum. Its formation was stimulated by adding serotonin to intestinal tissue incubations, highlighting its natural occurrence and potential physiological relevance .
- Dietary Influence : Research indicated that dietary fatty acids significantly affect the formation of N-acyl serotonins. For instance, higher fish oil intake increased levels of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin in mice, suggesting that dietary components can modulate the bioavailability of these compounds .
- Potential Therapeutic Applications : Given its ability to modulate gut hormones and influence metabolic pathways, this compound may have therapeutic potential for conditions like obesity and metabolic syndrome. Further research is needed to explore these applications fully.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Stearoyl Serotonin, and how can reproducibility be ensured?
- Methodological Answer : Synthesis optimization requires orthogonal experimentation to determine critical variables (e.g., molar ratios, temperature, catalyst concentration). For example, in analogous lipid-conjugated compounds, orthogonal design identified optimal conditions (e.g., 1.8:1 molar ratio, 110°C reaction temperature, 2-hour duration) . To ensure reproducibility, document all parameters (e.g., reagent purity, equipment calibration) and validate via independent replication trials. Detailed protocols should align with guidelines for experimental transparency, including raw data sharing and step-by-step procedural descriptions .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use infrared (IR) spectrophotometry to confirm ester bond formation and nuclear magnetic resonance (NMR) for molecular structure validation. For functional characterization, emulsifying performance can be tested via phase-separation assays under standardized conditions (e.g., pH, temperature). Report spectral peaks (e.g., IR carbonyl stretch at ~1740 cm⁻¹) and quantitative metrics (e.g., emulsification index) with error margins . Include raw spectral data and calibration curves in supplementary materials to enhance reproducibility .
Q. How should researchers design in vitro assays to assess this compound’s biological activity?
- Methodological Answer : Prioritize dose-response experiments using physiologically relevant concentrations (e.g., 1–100 µM) in cell lines expressing serotonin receptors (e.g., 5-HT1A/2A). Include positive controls (e.g., serotonin alone) and negative controls (vehicle-only). Measure outcomes like cAMP levels or calcium flux, ensuring statistical power via pre-hoc sample size calculations (e.g., α=0.05, power=0.8) . Report inter-assay variability and use blinded analysis to minimize bias .
Advanced Research Questions
Q. How can contradictory findings on this compound’s receptor affinity be resolved methodologically?
- Methodological Answer : Conduct systematic reviews to identify discrepancies in experimental conditions (e.g., receptor isoform specificity, assay temperature). Perform meta-analyses using standardized effect size metrics (e.g., Cohen’s d) and assess heterogeneity via I² statistics . Replicate conflicting studies under harmonized protocols, controlling for variables like cell passage number or ligand stability. Transparently report negative results and confounding factors (e.g., batch-to-batch compound variability) .
Q. What strategies are recommended for integrating this compound’s pharmacokinetic data across in vitro and in vivo models?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo bioavailability studies. Parameterize models with species-specific data (e.g., hepatic clearance rates in rodents vs. primates). Validate predictions via cross-species microdosing trials, measuring plasma concentrations via LC-MS/MS. Address interspecies variability by reporting metabolic enzyme expression profiles (e.g., CYP450 isoforms) .
Q. How should researchers address ethical and technical challenges in human trials involving this compound?
- Methodological Answer : Follow EQUATOR Network guidelines for clinical trial design, including blinding, randomization, and pre-registration of protocols (e.g., ClinicalTrials.gov ) . For early-phase trials, conduct rigorous toxicity screening in validated animal models (e.g., serotonin syndrome assays in mice) . In human studies, exclude participants with predisposing conditions (e.g., SSRI use) and monitor adverse events via validated scales (e.g., Hunter Serotonin Toxicity Criteria) .
Q. Data Analysis & Reporting
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictors of efficacy. Report confidence intervals, p-values adjusted for multiple comparisons, and effect sizes .
Q. How can researchers ensure transparency when publishing null or inconclusive results on this compound?
- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with detailed metadata. Use preprint servers (e.g., bioRxiv) to share preliminary findings and solicit peer feedback. In manuscripts, explicitly discuss limitations (e.g., sample size, assay sensitivity) and provide power analyses to contextualize null results .
Q. Tables: Key Methodological Considerations
Research Stage | Critical Parameters | Reporting Standards |
---|---|---|
Synthesis | Molar ratios, catalyst purity, reaction duration | Raw spectral data, validation trials |
In vitro assays | Cell line authentication, blinding protocols | Effect sizes, statistical power |
In vivo studies | Species-specific PK modeling, toxicity screening | Adverse event logs, metabolic profiles |
Clinical trials | Inclusion/exclusion criteria, randomization | CONSORT checklist adherence |
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWHKBXVLNKTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344108 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67964-87-8 | |
Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.